molecular formula C14H18BrN3O2 B6800248 N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800248
M. Wt: 340.22 g/mol
InChI Key: OZWRSUYCMVWYGP-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique structure that combines a bromopyridine moiety with an azabicyclo octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to a series of reactions, including alkylation and cyclization, to construct the azabicyclo octane framework. The final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like toluene or ethyl acetate .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, while the azabicyclo octane framework provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a bromopyridine moiety with an azabicyclo octane framework, which provides both reactivity and structural stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[1-(5-bromopyridin-2-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-9(13-5-2-10(15)6-16-13)17-14(19)18-11-3-4-12(18)8-20-7-11/h2,5-6,9,11-12H,3-4,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWRSUYCMVWYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)Br)NC(=O)N2C3CCC2COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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